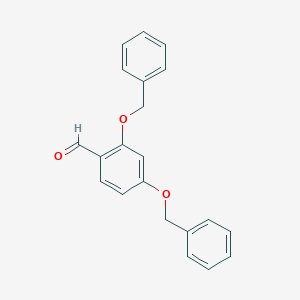

2,4-Bis(benzyloxy)benzaldehyde

Beschreibung

Historical Context and Evolution of Aromatic Aldehyde Chemistry

The field of organic chemistry owes much of its early development to the study of aromatic aldehydes. The journey began in the 19th century with the isolation of the first aromatic aldehyde, benzaldehyde (B42025), from bitter almond oil. numberanalytics.com This discovery paved the way for the synthesis and characterization of a vast array of aromatic aldehydes and ketones, expanding the understanding of their chemical properties and reactions. numberanalytics.com These compounds are defined by an aromatic ring connected to a carbonyl group (C=O), a key functional group that imparts unique reactivity. numberanalytics.com

A significant leap in the application of aldehydes occurred in the early 20th century, revolutionizing the fragrance industry. alphaaromatics.comperfumesociety.org Although often associated with the iconic Chanel No. 5, launched in 1921, the use of aldehydes in perfumery predates it, with the first such fragrance, Rêve D'Or, appearing in 1905. alphaaromatics.comperfumesociety.org Aldehydes, both from natural sources like orange rind and through synthetic production, provided a new palette of scents, described as adding a "sparkle and effervescence" to fragrances. perfumesociety.orgiberchem.com This historical evolution from simple isolation to complex application underscores the foundational importance of aromatic aldehydes in both academic and industrial chemistry. numberanalytics.comsemanticscholar.org

Significance of Dibenzyloxy-substituted Benzaldehydes in Organic Synthesis

Within the broad class of aromatic aldehydes, dibenzyloxy-substituted benzaldehydes, such as 2,4-Bis(benzyloxy)benzaldehyde and its isomer 3,4-Bis(benzyloxy)benzaldehyde, hold a special place as versatile intermediates in organic synthesis. semanticscholar.orgontosight.ai The primary significance of the benzyloxy groups (-OCH₂C₆H₅) is their function as protecting groups for the hydroxyl (-OH) functionalities of the corresponding dihydroxybenzaldehydes. ontosight.aismolecule.com This protection is crucial during multi-step syntheses, preventing the reactive hydroxyl groups from interfering with reactions targeting other parts of the molecule. ontosight.ai

The presence of two benzyloxy groups also influences the compound's electronic properties and steric bulk. smolecule.com These substituents make the aromatic ring electron-rich, activating it for certain reactions, while the aldehyde group remains a highly reactive site for transformations like condensations, nucleophilic additions, and oxidations. smolecule.comevitachem.com This combination of a stable, protected core and a reactive functional group makes dibenzyloxy-substituted benzaldehydes valuable starting materials for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced polymeric materials. ontosight.ai

The typical synthesis route for these compounds involves the alkylation of a dihydroxybenzaldehyde precursor with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate. semanticscholar.orgrsc.org

Overview of Research Trajectories for this compound

Research involving this compound is multifaceted, leveraging its unique structural features for various applications. It is frequently employed as a key intermediate in the synthesis of more complex target molecules.

One major research trajectory is its use as a precursor in the synthesis of novel heterocyclic compounds and chalcones, which are known for their diverse biological activities. researchgate.net For instance, it has been used to prepare new pyrazoline derivatives by reacting it with substituted acetophenones to form chalcones, which are then cyclized. researchgate.net

The compound also serves as a building block in materials science. Researchers have explored its use in the synthesis of polymers and other fine chemicals. ontosight.ai Its structural analogue, 3,4-Bis(benzyloxy)benzaldehyde, has been noted for its utility in preparing polymeric materials like polyesters and polyurethanes. ontosight.ai Furthermore, derivatives of this compound are investigated for specialized applications, such as the synthesis of ligands for catalysis and molecules with potential use in electronics.

A significant area of investigation is in medicinal chemistry. The core structure of this compound is a scaffold used to build larger molecules with potential therapeutic properties. For example, it is a starting material for synthesizing analogues of anziaic acid, which have been evaluated as potential antibacterial agents. rsc.org The final step in these syntheses often involves the removal of the benzyl protecting groups to reveal the free hydroxyl groups, which can be crucial for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 318.37 g/mol |

| Appearance | White crystalline solid / Colorless needles |

This table is based on data from multiple sources. semanticscholar.orgrsc.org

Table 2: Spectroscopic Data for this compound

| Type | Data (in CDCl₃) |

|---|---|

| ¹H NMR (ppm) | δ 10.38 (s, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.43-7.35 (m, 10H), 6.63 (dd, J = 8.8, 1.6 Hz, 1H), 6.59 (d, J = 2.0 Hz, 1H), 5.12 (s, 2H), 5.09 (s, 2H) |

This data is sourced from a study on the synthesis of anziaic acid analogues. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYYTMVFUMDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365212 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-46-3 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Bis Benzyloxy Benzaldehyde

Classical Alkylation and Etherification Approaches

The most common method for synthesizing 2,4-bis(benzyloxy)benzaldehyde is through the alkylation of 2,4-dihydroxybenzaldehyde (B120756) with a benzyl (B1604629) halide. smolecule.comsemanticscholar.org This reaction, a type of Williamson ether synthesis, involves the nucleophilic substitution of the hydroxyl groups with benzyloxy groups. masterorganicchemistry.com

Alkylation of 2,4-Dihydroxybenzaldehyde with Benzyl Bromide/Chloride

The primary route involves reacting 2,4-dihydroxybenzaldehyde with two equivalents of benzyl bromide or benzyl chloride in the presence of a base. semanticscholar.org The benzyl groups act as protecting groups for the hydroxyl functions, a crucial step for enabling further chemical transformations.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, and reaction temperature. smolecule.com

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), or other solvents such as acetone, ethanol (B145695), and butanol are commonly used. smolecule.com The choice of solvent can significantly influence the reaction rate and yield.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions (ranging from 56-80°C), for several hours to ensure completion.

Stoichiometry: A slight excess of the benzylating agent, such as benzyl bromide (around 2.2 equivalents), is often employed to drive the reaction towards the desired bis-benzylated product.

A typical laboratory procedure involves refluxing a mixture of 2,4-dihydroxybenzaldehyde, benzyl bromide, and a base in a suitable solvent under a nitrogen atmosphere for 4 to 6 hours.

| Parameter | Typical Conditions | Source(s) |

| Starting Material | 2,4-Dihydroxybenzaldehyde | smolecule.com |

| Reagent | Benzyl bromide or Benzyl chloride | semanticscholar.org |

| Solvent | DMF, Acetone, Ethanol, Butanol | smolecule.com |

| Temperature | 56-80°C (Reflux) | |

| Reaction Time | 4-24 hours |

The choice of base is a critical factor influencing the efficiency and selectivity of the alkylation reaction.

Potassium Carbonate (K2CO3): Anhydrous potassium carbonate is a widely used and often preferred base for this synthesis. smolecule.commdpi.com Its mild basicity helps to deprotonate the phenolic hydroxyl groups, facilitating nucleophilic attack on the benzyl halide. Increasing the base-to-substrate ratio has been shown to improve yields. For instance, using 6 equivalents of K2CO3 is a common practice.

Sodium Hydride (NaH): Sodium hydride is a stronger base that has also been explored. google.com However, its use can be problematic, as it may lead to over-alkylation and other side reactions. Studies have shown that using NaH in DMF can result in significant amounts of unreacted starting material even with an excess of base and benzyl bromide. google.com

Other Bases: Other bases such as sodium hydroxide (B78521) have been reported to give poor conversions, with significant amounts of starting material remaining and the formation of byproducts. google.com

| Base | Advantages | Disadvantages | Source(s) |

| Potassium Carbonate (K2CO3) | Mild, effective, good yields | Requires anhydrous conditions | smolecule.commdpi.com |

| Sodium Hydride (NaH) | Strong base | Can lead to over-alkylation and side reactions | google.com |

Additives can be employed to enhance the reaction rate and yield. Potassium iodide (KI) is a notable example, often used in conjunction with benzyl chloride. google.comrsc.org In a Williamson ether synthesis, KI can undergo a Finkelstein reaction with the alkyl chloride to generate the more reactive alkyl iodide in situ, thereby accelerating the rate of ether formation. researchgate.net The use of KI has been documented in the synthesis of related benzylated compounds. rsc.orgresearchgate.net

Direct Etherification Strategies

While the classical alkylation of 2,4-dihydroxybenzaldehyde is the most prevalent method, direct etherification strategies represent an alternative conceptual approach. However, in the context of synthesizing this compound, these strategies often converge with the Williamson ether synthesis protocol. The direct reaction between 2,4-dihydroxybenzaldehyde and benzyl alcohol is not a standard or efficient method for this specific transformation. Instead, the activation of the benzyl group, typically as a halide, is necessary for the etherification to proceed effectively under basic conditions. Therefore, the term "direct etherification" in this context largely refers to the one-pot reaction involving the dihydroxybenzaldehyde, a benzyl halide, and a base. smolecule.com

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times. For the synthesis of this compound, microwave-assisted methods can shorten the reaction time to as little as 30 minutes, although scalability can be a challenge.

Ultrasound-Assisted Synthesis: Ultrasound has also been employed as a green chemistry approach. researchgate.net Ultrasound-assisted reactions can be carried out in aqueous ethanol at lower temperatures (e.g., 50°C), minimizing the use of harsh organic solvents.

Solvent-Free Grinding: Solvent-free grinding methods offer another environmentally benign alternative for the synthesis of derivatives from this compound, such as chalcones, by reacting it with substituted acetophenones. researchgate.net

These novel approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials, aligning with the principles of green chemistry. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of this compound, microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For instance, the benzylation of 2,4-dihydroxybenzaldehyde can be completed in as little as 30 minutes, achieving a 70% yield when irradiated at 100°C with a power of 300 W. This rapid heating leads to improved yields and cleaner reaction pathways. vjs.ac.vn The technology is not only applied to the primary synthesis but also to the preparation of its derivatives, such as hydrazones and chalcones, where it is used to accelerate reaction times significantly. researchgate.net While offering clear benefits in speed and efficiency, the scalability of microwave-assisted synthesis for industrial production can present challenges.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance reaction rates and yields, providing a greener alternative to traditional methods. evitachem.com The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, accelerating chemical transformations. nih.gov For the synthesis of this compound, ultrasound-assisted reactions in aqueous ethanol at 50°C have been reported to achieve a 65% yield, minimizing the use of volatile organic solvents. This method is part of a broader trend in applying sonochemistry to produce bioactive molecules efficiently. nih.gov Research has demonstrated that for various reactions, ultrasound irradiation not only shortens reaction times but also increases product yields compared to conventional techniques. rsc.org

Solvent-Free Synthesis Methods

In alignment with the principles of green chemistry, solvent-free synthesis methods are gaining traction to reduce environmental impact and simplify purification processes. One such technique is mechanochemical grinding, where reactants are combined in a ball mill. This solvent-free approach can achieve a 95% conversion in benzylation reactions, minimizing waste. smolecule.com The synthesis of chalcone (B49325) derivatives from substituted benzaldehydes has been successfully carried out by grinding the reactants with solid sodium hydroxide in a mortar and pestle, resulting in high yields and purity. acs.orgrsc.org Another advanced, solvent-free approach involves the use of solid acid catalysts like zeolites. For example, H-beta zeolite can catalyze the benzylation of phenols with benzyl alcohol at 120°C, achieving high selectivity and eliminating the need for solvents. smolecule.com These methods highlight a shift towards more sustainable and atom-economical synthetic strategies. asau.ru

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages for chemical manufacturing, including enhanced heat transfer, precise process control, and improved safety and scalability. rsc.org Industrial-scale production can benefit from continuous flow reactors, which have been shown to reduce the reaction time for the synthesis of this compound from a typical 6 hours in a batch reactor to just 2 hours. This improvement is attributed to superior heat and mass transfer within the microreactor channels. researchgate.net The technology also allows for the safe handling of potentially hazardous reagents and intermediates. acs.org Flow systems have been successfully applied to a variety of related syntheses, such as the preparation of substituted benzaldehydes and nitrogen-containing heterocycles, demonstrating the versatility of this approach for manufacturing active pharmaceutical ingredients and other fine chemicals. rsc.orgmdpi.com

Exploration of Alternative Protecting Groups and Their Cleavage

While the benzyl group is a common choice for protecting hydroxyls due to its stability, its removal often requires harsh conditions like hydrogenolysis (H₂/Pd-C) or the use of strong Lewis acids (BBr₃), which can lead to unpredictable outcomes and decomposition in complex molecules. nih.govdiva-portal.orgsioc-journal.cn This has spurred research into alternative protecting groups. The cyclopropylmethyl (cPrMe) group has emerged as a viable alternative for protecting phenols. nih.govdiva-portal.org

The cPrMe group is typically introduced by reacting the phenol (B47542) with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K₂CO₃). diva-portal.org It is stable under a variety of reaction conditions but can be readily cleaved under different and often milder acidic conditions compared to benzyl ethers, offering a wider range of deprotection choices. nih.govdiva-portal.orgtandfonline.com This versatility makes the cPrMe group a valuable tool in the multi-step synthesis of complex natural products, avoiding the limitations associated with conventional protecting groups. nih.gov

Chemo- and Regioselective Synthesis of this compound Precursors

Regioselective Benzylation of Dihydroxybenzaldehydes

A key challenge in the synthesis of this compound is controlling the benzylation of the precursor, 2,4-dihydroxybenzaldehyde. The two hydroxyl groups have different reactivities, allowing for regioselective mono-alkylation at the 4-position under specific conditions. Research has shown that the 4-hydroxyl group is more acidic and thus more reactive towards alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group. tandfonline.com

An efficient and cost-effective method for the regioselective 4-benzylation of 2,4-dihydroxybenzaldehyde has been developed using mild basic conditions. google.com The use of bases such as sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF) in refluxing acetonitrile (B52724) leads to the preferential formation of 4-benzyloxy-2-hydroxybenzaldehyde. google.comresearchgate.netscispace.com This approach provides a significant improvement in regioselectivity and yield compared to older methods that used stronger bases and often resulted in a mixture of mono- and bis-benzylated products. google.com For example, using NaHCO₃ with a catalytic amount of potassium iodide (KI) in acetonitrile significantly reduces the formation of the this compound byproduct. google.com

The table below summarizes findings from studies on the regioselective benzylation of 2,4-dihydroxybenzaldehyde.

| Base | Additive | Solvent | Conditions | Yield of 4-benzyloxy-2-hydroxybenzaldehyde | Reference |

| NaHCO₃ | KI (cat.) | Acetonitrile | Reflux | >70% isolated yield | google.com |

| KF | None | Acetonitrile | Reflux | High conversion, cost-effective | google.com |

| K₂CO₃ | None | Acetone | Reflux | Lower selectivity, ~25% bis-alkylation byproduct | google.com |

| NaHCO₃ | None | Acetonitrile | Reflux | Improved regioselectivity | researchgate.netscispace.com |

Vilsmeier-Haack Reaction in Aldehyde Introduction

The Vilsmeier-Haack reaction serves as a critical method for the formylation of activated aromatic rings, a process that introduces an aldehyde group. In the context of this compound synthesis, the Vilsmeier-Haack reaction is typically employed to produce its precursor, 2,4-dihydroxybenzaldehyde, from resorcinol (B1680541). google.com This reaction involves the use of a formylating agent, commonly a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which generates the Vilsmeier reagent, a chloroiminium ion. google.com

In a large-scale patented method, resorcinol is added to the Vilsmeier reagent in acetonitrile at a controlled temperature, ranging from -10°C to 25°C. google.com The reaction is then completed at a temperature between 25°C and 50°C. google.com Subsequent hydrolysis of the intermediate yields 2,4-dihydroxybenzaldehyde with a purity often exceeding 95%. This dihydroxybenzaldehyde is then subjected to a separate benzylation step, reacting with benzyl halides to form the final product, this compound.

While the Vilsmeier-Haack reaction is a foundational step, it is generally applied to the phenol precursor rather than directly to 1,3-bis(benzyloxy)benzene. The reaction's utility has been demonstrated in the synthesis of various other aldehyde derivatives, such as pyrazole-4-carbaldehydes and oxochrome derivatives. rsc.orgresearchgate.net For instance, the reaction on 2-hydroxyacetophenone (B1195853) with POCl₃ and DMF is used to produce oxochrome derivatives. researchgate.net

Purification and Isolation Techniques

The final purity of this compound is crucial for its application as an intermediate in the synthesis of complex molecules. Following the synthetic steps, purification is typically achieved through recrystallization and column chromatography.

Recrystallization Techniques

Recrystallization is a common method for purifying the crude this compound product. The selection of an appropriate solvent system is essential for obtaining a high-purity crystalline solid. A common procedure involves dissolving the crude product, obtained after initial workup, in a suitable solvent mixture and allowing it to crystallize. For related benzaldehyde (B42025) derivatives, recrystallization from a mixture of t-butyl methyl ether and hexane (B92381) has been reported to be effective. google.com Similarly, for analogous compounds, an ethanol/water mixture has been used to achieve purities greater than 95%. The crude material from a reaction can be dissolved in a solvent like ethyl acetate (B1210297), filtered, and the filtrate evaporated to yield the crude chalcone, which is then recrystallized from a suitable solvent. univ-ovidius.ro

| Solvent System | Application Note |

| t-Butyl methyl ether / Hexane | Used for the recrystallization of the crude product following extraction and solvent evaporation. google.com |

| Ethanol / Water | Effective for achieving >95% purity for analogous benzylated benzaldehyde derivatives. |

Column Chromatography Applications

Column chromatography, particularly flash column chromatography, is a highly effective technique for the purification of this compound, capable of separating the desired product from byproducts and unreacted starting materials. google.comrsc.org Silica gel is commonly used as the stationary phase for this purpose. rsc.orggoogle.com

The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of hexane and ethyl acetate is frequently employed, with the ratio adjusted to optimize the separation. Ratios ranging from 3:1 to 6:1 (hexane:ethyl acetate) have been shown to yield the product with a purity greater than 98%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). In some cases, a lower concentration of ethyl acetate, such as 5% in n-hexane, is used as the eluent. rsc.org This method is capable of providing the monobenzylated intermediate in greater than 95% purity, albeit sometimes in lower yields. google.com

| Stationary Phase | Eluent System (v/v) | Purity Achieved | Reference |

| Silica Gel | Hexane / Ethyl Acetate (3:1 to 6:1) | >98% | |

| Silica Gel 60 | 5% Ethyl Acetate in n-Hexane | - | rsc.org |

| Silica Gel | - | >95% | google.com |

Mechanistic Studies of 2,4 Bis Benzyloxy Benzaldehyde Reactivity

Aldehyde Group Transformations

The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. For 2,4-bis(benzyloxy)benzaldehyde, these transformations include nucleophilic additions, condensations, oxidations, reductions, and dimerizations, each proceeding through distinct mechanistic pathways.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. This initial addition leads to the formation of a tetrahedral intermediate, which can then undergo further reaction or protonation to yield the final product.

The reaction of this compound with primary amines or hydrazines is a classic example of nucleophilic addition followed by elimination, leading to the formation of an imine, commonly known as a Schiff base.

The mechanism involves two key stages researchgate.net:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine or hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to form a neutral tetrahedral intermediate called a carbinolamine or hemiaminal researchgate.netmasterorganicchemistry.com.

Dehydration: The carbinolamine is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine researchgate.netresearchgate.net. This step is often the rate-determining step and can be catalyzed by acid masterorganicchemistry.com. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product researchgate.netpeerj.com.

Computational studies on similar systems, like benzaldehyde (B42025) reacting with aromatic amines, show that in the absence of a polar, hydrogen-bonding solvent, an additional amine molecule can assist in the proton transfer step during carbinolamine formation peerj.compeerj.com.

Table 1: Mechanistic Steps for Schiff Base Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon of this compound. | Zwitterionic Adduct |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | Carbinolamine (Hemiaminal) |

| 3 | Protonation of the hydroxyl group (often acid-catalyzed). | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Carbocation |

| 5 | Deprotonation to form the C=N double bond. | Schiff Base (Imine) |

This compound can participate in base-catalyzed condensation reactions with ketones or other aldehydes that possess α-hydrogens. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation praxilabs.comwikipedia.org. Since this compound lacks α-hydrogens, it cannot form an enolate and can only serve as the electrophilic partner in the reaction praxilabs.com.

The mechanism proceeds as follows praxilabs.commagritek.com:

Enolate Formation: A strong base, such as sodium hydroxide (B78521), removes an acidic α-hydrogen from the enolizable partner (e.g., acetone) to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound (an aldol addition product).

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to create a double bond, resulting in an α,β-unsaturated carbonyl compound. This dehydration is often spontaneous as the resulting product is stabilized by extended conjugation gordon.edu.

Table 2: Potential Partners for Claisen-Schmidt Condensation with this compound

| Enolizable Partner | Base/Solvent | Expected Product Type |

| Acetone | NaOH / Ethanol-Water | α,β-Unsaturated ketone (chalcone analog) |

| Acetophenone | NaOH / Ethanol (B145695) | α,β-Unsaturated ketone (chalcone analog) |

| Cyclohexanone | NaOH / Methanol | α,α'-bis(benzylidene)cycloalkanone |

| Acetaldehyde | NaOH / Water | α,β-Unsaturated aldehyde |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming 2,4-bis(benzyloxy)benzoic acid smolecule.com. This transformation can be achieved using a variety of oxidizing agents.

A common and potent oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) smolecule.com. The mechanism of permanganate oxidation of aromatic aldehydes can be complex and dependent on pH acs.org. In neutral or slightly acidic conditions, the reaction may proceed through the formation of a permanganate ester of the aldehyde hydrate. This is followed by the rate-determining loss of the aldehydic hydrogen acs.org. In basic solutions, a free radical mechanism involving hydroxyl radicals has been suggested acs.orgiosrjournals.org.

Other reagents, such as chromium trioxide in acidic conditions, can also effect this oxidation smolecule.com. Recent studies have also explored novel methods like ultrafast solid-phase oxidation using atmospheric plasma treatment for converting substituted benzaldehydes to their corresponding carboxylic acids acs.orgnih.gov.

Table 3: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 2,4-Bis(benzyloxy)benzoic acid |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to RT | 2,4-Bis(benzyloxy)benzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 2,4-Bis(benzyloxy)benzoate |

| Atmospheric Plasma | Solid phase, seconds | 2,4-Bis(benzyloxy)benzoic acid acs.orgnih.gov |

Reduction Reactions to Alcohols

The aldehyde functional group can be reduced to a primary alcohol, converting this compound into (2,4-bis(benzyloxy)phenyl)methanol. This transformation is typically accomplished using metal hydride reagents or catalytic hydrogenation smolecule.comchemistrysteps.com.

The most common laboratory reagents for this reduction are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) libretexts.org. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon chemistrysteps.comlibretexts.org.

Hydride Attack: The Al-H or B-H bond provides a source of hydride, which attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate chemistrysteps.comlibretexts.org. In the case of LiAlH₄, the lithium ion can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbon chemistrysteps.com.

Protonation: The resulting alkoxide is then protonated in a subsequent workup step, typically by adding water or a dilute acid, to yield the final primary alcohol product libretexts.orgyoutube.com.

Catalytic hydrogenation is another effective method, where molecular hydrogen (H₂) is added across the carbonyl double bond in the presence of a metal catalyst like palladium, platinum, or nickel libretexts.orgstudy.com.

Table 4: Common Reagents for the Reduction of this compound

| Reducing Agent | Typical Solvent | Workup | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None needed (solvent is proton source) | (2,4-Bis(benzyloxy)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Aqueous acid (e.g., H₃O⁺) | (2,4-Bis(benzyloxy)phenyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | Filtration | (2,4-Bis(benzyloxy)phenyl)methanol |

Reactivity of Benzyloxy Groups

The benzyloxy groups in this compound are primarily involved in deprotection reactions to unmask the parent hydroxyl groups. This cleavage is a critical step in multi-step syntheses where this compound is used as an intermediate, for example, in the synthesis of anziaic acid analogues which may have therapeutic properties. The stability and selective cleavage of these ether linkages are central to their utility as protecting groups.

Hydrogenolysis is the most common and often mildest method for cleaving benzyl (B1604629) ethers. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). The process involves the catalytic insertion of palladium into the C-O bond of the ether, followed by hydrogen-mediated cleavage to yield toluene (B28343) and the free phenol (B47542). The efficiency of this process can be influenced by catalyst quality, solvent, pressure, and temperature. For complex molecules, ensuring complete deprotection without affecting other functional groups is a significant challenge. nih.govmpg.de

Acid-catalyzed deprotection offers an alternative, metal-free method for benzyl group removal. Strong acids, such as trifluoroacetic acid (TFA), can protonate the ether oxygen, making the benzyl group a better leaving group for subsequent nucleophilic cleavage. This method is generally harsher than hydrogenolysis and is used when the substrate is resistant to catalytic methods or when palladium catalysts are poisoned by other functional groups present in the molecule.

| Method | Reagents & Catalyst | Solvent | Conditions | Typical Products |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C, 5-10%) | Ethanol, Methanol, Tetrahydrofuran (THF), Ethyl Acetate | Room Temperature to 60°C, 1-10 bar H₂ pressure | 2,4-Dihydroxybenzaldehyde (B120756), Toluene |

| Catalytic Transfer Hydrogenolysis | Ammonium (B1175870) formate, Cyclohexene; Pd/C | Ethanol, Methanol | Reflux | 2,4-Dihydroxybenzaldehyde, Toluene |

| Acid-Catalyzed Deprotection | Trifluoroacetic Acid (TFA), Hydrobromic Acid (HBr) | Dichloromethane (DCM) | 0°C to Room Temperature | 2,4-Dihydroxybenzaldehyde, Benzyl Trifluoroacetate |

Influence on Aromatic Ring Reactivity (e.g., electrophilic aromatic substitution)

The substitution pattern of this compound significantly influences the reactivity of its aromatic ring towards electrophilic aromatic substitution (EAS). The molecule features a combination of activating and deactivating groups.

Activating Groups: The two benzyloxy groups are strong activating groups. The oxygen atom adjacent to the ring donates electron density via resonance, particularly to the ortho and para positions. arkat-usa.org This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.

Deactivating Group: The aldehyde group (-CHO) is a moderate deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic. Carbonyl groups are meta-directors. nih.gov

The cumulative effect is strong activation at positions C3, C5, and C6. Position C5 is particularly activated as it is ortho to the C4-benzyloxy group and meta to the deactivating aldehyde group. Position C3 is also highly activated, being ortho to both the C2 and C4 benzyloxy groups and meta to the aldehyde. Steric hindrance from the adjacent aldehyde and benzyloxy groups might slightly reduce the reactivity at C3 compared to C5. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position. Studies on analogous compounds like 2,4-dimethoxybenzaldehyde (B23906) and veratraldehyde (3,4-dimethoxybenzaldehyde) confirm that electrophilic attack, such as bromination, occurs at the position that is most activated by the alkoxy groups and not directed by the aldehyde. sunankalijaga.orgsunankalijaga.org

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are essential for optimizing reaction conditions and understanding pathway feasibility.

While specific kinetic data for this compound are not extensively published, the reactivity of its aldehyde group can be inferred from studies on other substituted benzaldehydes. The rate of nucleophilic addition to the carbonyl carbon is highly sensitive to the electronic nature of the substituents on the aromatic ring. libretexts.org

Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyl carbon, slowing the reaction. scispace.com

The benzyloxy groups on the this compound ring are net electron-donating through resonance. This donation increases the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This effect would predict a slower rate for nucleophilic addition reactions. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values. A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. wikipedia.org For nucleophilic additions to benzaldehydes, ρ values are typically positive, confirming this trend. researchgate.netresearchgate.net

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating |

| -CH₃ | -0.17 | Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CHO | +0.42 | Withdrawing |

| -NO₂ | +0.78 | Strongly Withdrawing |

The σ value for the -OCH₂Ph (benzyloxy) group is expected to be similar to that of the -OCH₃ group.

Quantitative thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for this specific reaction would typically be determined through computational chemistry methods, such as Density Functional Theory (DFT). nih.gov Such studies can calculate the energies of reactants, transition states, and products to map out the potential energy surface of the reaction. For similar phenolic compounds, computational studies have been used to determine bond dissociation enthalpies and other thermodynamic properties, providing insight into their reactivity and stability. scispace.comnih.govmdpi.com These theoretical approaches would be necessary to provide a precise thermodynamic profile for the synthesis of this compound.

Computational and Spectroscopic Characterization Studies

Computational Chemistry

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at an atomic level. For 2,4-Bis(benzyloxy)benzaldehyde, computational studies can offer deep insights into its electronic structure, conformational dynamics, potential biological activities, and reactivity. These theoretical approaches complement experimental data and help in the rational design of new derivatives with desired properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its molecular geometry, electronic properties, and reactivity.

Molecular Geometry and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the optimized molecular structure of this compound. These calculations provide precise bond lengths and angles. The electronic properties can be further understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated. These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution within the molecule and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (electron-rich) around the oxygen atoms of the aldehyde and ether groups, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group would exhibit a positive potential (electron-poor), indicating a site for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for Benzaldehyde (B42025) Derivatives

| Parameter | Description | Typical Values for Benzaldehyde Derivatives |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. | 4-6 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2-5 Debye |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3-5 eV |

| Global Hardness (η) | A measure of the resistance to charge transfer. | 1-3 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. | 1-4 eV |

Note: The values in this table are illustrative and based on typical findings for substituted benzaldehydes. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable information about its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The two benzyloxy groups in this compound introduce significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations. This is achieved by simulating the molecule's dynamics over time and analyzing the trajectory to determine the preferred orientations of the benzyloxy groups relative to the benzaldehyde ring. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its ability to bind to biological targets.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its environment. For example, simulations in a water box can reveal how the molecule is solvated and can provide insights into its solubility. The simulations can model the formation of hydrogen bonds and other non-covalent interactions between the molecule and solvent molecules. In the context of biological systems, MD simulations can be used to model the interaction of this compound with the active site of an enzyme, providing a dynamic view of the binding process.

Computational methods are increasingly used to predict the biological activity of compounds and to establish Structure-Activity Relationships (SAR). For this compound, these approaches can guide the synthesis of new derivatives with enhanced therapeutic potential.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking can be used to predict how this compound and its analogues might bind to a specific protein target. The results of docking studies can provide a binding score, which is an estimate of the binding affinity, and can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Structure-Activity Relationships (SAR): SAR studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR can be explored by systematically modifying its structure and evaluating the effect on a particular biological activity. For example, the position and nature of the substituents on the benzaldehyde ring can be varied. The presence of the two benzyloxy groups at positions 2 and 4 is a key structural feature. SAR studies could involve synthesizing analogues with benzyloxy groups at different positions (e.g., 3,4-bis(benzyloxy)benzaldehyde) or replacing the benzyl (B1604629) groups with other substituents to investigate the impact on activity. Research on related compounds suggests that derivatives of benzaldehydes may possess antibacterial properties princeton.edu. SAR studies would be instrumental in optimizing such activities nih.govnih.govkcl.ac.uk.

Understanding the mechanism of a chemical reaction involves characterizing the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for locating and analyzing transition states.

For reactions involving this compound, such as oxidation of the aldehyde group or reactions involving the benzyloxy substituents, transition state analysis can provide detailed mechanistic insights. By modeling the reaction pathway, it is possible to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates and for understanding how catalysts can accelerate a reaction by stabilizing the transition state. All chemical transformations proceed through an unstable structure known as the transition state, which exists between the chemical structures of the substrates and products dntb.gov.ua.

Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of molecules in solution.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the two benzyloxy groups (-OCH₂Ph) would appear as singlets in the region of 5.0-5.5 ppm. The aromatic protons of the benzaldehyde ring and the two benzyl groups would give rise to a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically around 190 ppm. The carbons of the two benzyloxy methylene (B1212753) groups (-OCH₂) would appear in the range of 70-80 ppm. The aromatic carbons would give rise to a series of signals in the region of 100-165 ppm. The specific chemical shifts of the aromatic carbons can provide further information about the substitution pattern of the benzaldehyde ring.

Table 2: Representative ¹H and ¹³C NMR Data for this compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | |---|---| | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 10.20 (s, 1H) | CHO | 191.3 | CHO | | 7.13-7.89 (m, 13H) | Aromatic-H | 164.2, 160.6, 156.7, 137.5, 136.1, 133.5, 132.1, 131.8, 129.0, 128.8, 128.5, 128.2, 128.1, 127.9, 127.8, 127.4, 126.5, 126.1, 123.1, 114.5, 106.3, 100.9 | Aromatic-C & C-O | | 5.17 (d, 2H) | OCH₂ | 70.2 | OCH₂ |

Note: The NMR data is compiled from various sources and may vary depending on the solvent and experimental conditions. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₁H₁₈O₃, corresponding to a monoisotopic mass of 318.1256 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a critical component of structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) reveals the characteristic fragmentation pattern of the molecule, which is invaluable for structural elucidation. The mass spectrum is dominated by a base peak at a mass-to-charge ratio (m/z) of 91. chemicalbook.com This peak is indicative of the tropylium (B1234903) cation ([C₇H₇]⁺), a highly stable fragment formed by the cleavage of the benzylic ether bond and subsequent rearrangement. chemicalbook.com This fragmentation is a hallmark of compounds containing a benzyl group.

The molecular ion peak ([M]⁺) is observed at m/z 318, corresponding to the full molecular weight of the compound. chemicalbook.com The prominent m/z 91 fragment provides unequivocal evidence for the presence of the two benzyloxy substituents on the benzaldehyde core.

Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Significance |

|---|---|---|

| 318 | [C₂₁H₁₈O₃]⁺ | Molecular Ion ([M]⁺) |

| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |

Source: ChemicalBook chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure of this compound is not publicly available, crystallographic studies on closely related multi-substituted benzaldehyde derivatives provide significant insight into the expected solid-state structure. nih.govrsc.org This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles.

X-ray crystallography of analogous molecules, such as 4-(benzyloxy)benzaldehyde, reveals an essentially planar conformation. nih.gov In this isomer, the two aromatic rings (the benzaldehyde and the benzyl group) form a dihedral angle of only 5.23 (9)°. nih.gov It is expected that this compound would also adopt a relatively planar conformation, although with some degree of twisting in the two benzyloxy groups to minimize steric hindrance. The analysis would precisely define the geometry of the aldehyde group and its coplanarity with the central aromatic ring. nih.gov

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For substituted benzaldehydes, these interactions are crucial for stabilizing the crystal structure. nih.govrsc.org Studies on analogous compounds show that the primary interactions are weak C–H···O hydrogen bonds. nih.govrsc.orgnih.gov These bonds typically form between the hydrogen atoms of the aromatic rings or methylene groups and the electronegative oxygen atom of the carbonyl group on an adjacent molecule. nih.gov

In addition to hydrogen bonding, C–H···π and π–π stacking interactions are also significant in consolidating the molecular assembly. nih.govrsc.org These interactions occur between the electron-rich aromatic rings, contributing to the formation of a stable, multi-dimensional supramolecular network. nih.govrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Benzyloxy)benzaldehyde |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are crucial for the elucidation of the structural features of this compound. Infrared (IR) spectroscopy is employed to identify the characteristic functional groups, while UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Characterization of Functional Groups

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the aldehyde, the aromatic rings, and the ether linkages. While a specific, fully analyzed spectrum for this compound is not widely published, the expected absorption regions can be inferred from the spectra of benzaldehyde and its substituted derivatives. pressbooks.pubdocbrown.infolibretexts.orglibretexts.orgresearchgate.net

The most prominent absorption in the IR spectrum of an aromatic aldehyde is the carbonyl (C=O) stretching vibration. researchgate.net For benzaldehyde, this peak is typically observed around 1700 cm⁻¹. docbrown.info The conjugation of the aldehyde group with the aromatic ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹). pressbooks.publibretexts.org In this compound, this band is expected in a similar region, confirming the presence of the aldehyde functionality.

Another key feature for aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as two weak bands between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are expected to appear at wavenumbers between 3100 and 3000 cm⁻¹. docbrown.info The presence of the benzene (B151609) rings will also give rise to characteristic C=C stretching vibrations within the ring, typically in the 1625-1440 cm⁻¹ region. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carbonyl C=O | Stretch | ~1705 |

| Aromatic C=C | Stretch | 1625 - 1440 |

| Ether C-O-C | Asymmetric & Symmetric Stretch | 1300 - 1000 |

The UV-Visible spectrum of this compound is expected to show absorptions due to electronic transitions within the aromatic rings and the carbonyl group. Aromatic compounds typically exhibit multiple absorption bands in the UV region. cdnsciencepub.com For benzaldehyde, a strong absorption band assigned to a π → π* transition is observed around 248 nm. researchgate.net Weaker n → π* transitions, originating from the carbonyl group's non-bonding electrons, are also expected at longer wavelengths, typically in the 280-350 nm range. researchgate.netuni-muenchen.de The presence of the two benzyloxy substituents on the benzaldehyde ring is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed. wikipedia.org This effect is due to the differential solvation of the ground and excited states of the solute molecule, which alters the energy gap between these states. wikipedia.org The study of solvatochromism provides valuable information about the nature of the electronic transitions and the solute-solvent interactions.

For compounds like this compound, which possess a polar carbonyl group and a large, polarizable aromatic system, solvatochromic effects are expected. The polarity of the solvent can influence the position of the UV-Vis absorption bands. wikipedia.org

Generally, in polar solvents, molecules with polar ground states are stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum. This is known as positive solvatochromism. wikipedia.org Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will lead to a hypsochromic (blue) shift, a phenomenon termed negative solvatochromism. wikipedia.org

Biological Activities and Mechanisms of Action

Anticancer and Antitumor Activities

The therapeutic potential of benzaldehyde (B42025) derivatives in oncology has prompted investigations into their effects on cancer cell proliferation and survival.

Growth Inhibitory Effects on Human Tumor Cell Lines (e.g., MCF-7, NCI-H460, A375-C5, HL-60)

While specific data on the growth inhibitory effects of 2,4-Bis(benzyloxy)benzaldehyde against MCF-7 (breast cancer), NCI-H460 (lung cancer), and A375-C5 (melanoma) cell lines are not extensively detailed in the available research, studies on related benzyloxybenzaldehyde derivatives have demonstrated notable anticancer activity. For instance, a series of benzyloxybenzaldehyde derivatives have been evaluated against the HL-60 human leukemia cell line. nih.gov This research indicated that certain structural features of benzyloxybenzaldehyde compounds contribute to their cytotoxic effects.

It is important to note that a structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate, has been shown to inhibit the growth of NCI-H460 human lung cancer cells. This suggests that the broader structural motif may possess antiproliferative properties.

Mechanisms of Cell Growth Inhibition

The mechanisms through which benzyloxybenzaldehyde derivatives inhibit cell growth have been elucidated in studies on the HL-60 cell line. nih.gov These investigations revealed that the anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Key mechanistic findings for the class of benzyloxybenzaldehyde derivatives include:

Cell Cycle Arrest: These compounds have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov

Induction of Apoptosis: The derivatives trigger the apoptotic cascade, leading to the self-destruction of cancer cells. nih.gov

Enzyme Interactions and Modulation

This compound, as a benzaldehyde derivative, can participate in various interactions with enzymes, either as a substrate, an inhibitor, or a precursor for the synthesis of enzyme-targeted molecules.

Formation of Oximes and Hydrazones for Enzyme Mechanism Studies

Benzaldehyde and its derivatives are known to react with hydroxylamines and hydrazines to form oximes and hydrazones, respectively. These reactions are of significant interest in medicinal chemistry and chemical biology as they allow for the modification of molecules and the study of enzyme mechanisms. The formation of oxime and hydrazone linkages is a widely used bioconjugation technique. While the general reactivity of the aldehyde group in this compound suggests its capability to form such derivatives, specific studies detailing the synthesis and enzymatic evaluation of its oxime and hydrazone adducts for enzyme mechanism studies are not prominently featured in the reviewed literature.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and in the food industry to prevent browning. Various benzaldehyde derivatives have been investigated as tyrosinase inhibitors.

While direct studies on the tyrosinase inhibitory activity of this compound are limited, its structural analog, 2,4-dihydroxybenzaldehyde (B120756), has been identified as a potent competitive inhibitor of mushroom tyrosinase. This suggests that the 2,4-disubstituted benzaldehyde scaffold is a promising pharmacophore for tyrosinase inhibition. The nature of the substituents at the 2 and 4 positions significantly influences the inhibitory activity.

Antimicrobial and Antifungal Properties

Direct studies evaluating the antimicrobial and antifungal properties of this compound are not prevalent in current scientific literature. The compound is primarily utilized as a precursor in the synthesis of other molecules which are then evaluated for their therapeutic properties.

There is a lack of direct published evidence examining the antibacterial activity of this compound itself. Its role is typically that of a building block for creating more complex derivatives or analogues that are subsequently tested for antibacterial efficacy. For instance, various benzaldehyde derivatives have been investigated for their antimicrobial properties. Studies on compounds like 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) have shown antimicrobial activities against bovine mastitis-causing Staphylococcus aureus frontiersin.org. However, the antibacterial potential of this compound specifically remains to be determined through direct experimental evaluation.

Similar to its antibacterial profile, the direct fungicidal activity of this compound has not been extensively reported. Research into the antifungal properties of the benzaldehyde class of compounds is more general. Benzaldehyde and its derivatives are known to possess antifungal capabilities, often acting by disrupting the cellular antioxidation systems of fungi nih.gov. Some benzaldehydes function as chemosensitizing agents, enhancing the efficacy of other antifungal drugs nih.govnih.gov. For example, certain derivatives can augment the activity of monoterpenoid phenols against fungal pathogens by targeting cell wall integrity nih.gov. Another new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), was found to inhibit the production of aflatoxin B1 by Aspergillus flavus mdpi.com. These findings highlight the potential of the benzaldehyde scaffold in developing antifungal agents, though specific studies on the 2,4-bis(benzyloxy) substituted version are needed.

Other Reported Biological Activities

While direct data is scarce, research on closely related compounds provides insight into other potential biological activities.

The antioxidant properties of this compound have not been specifically documented in the reviewed literature. However, the parent compound, benzaldehyde, has been identified as having antioxidant activity in various studies researchgate.netnih.gov. The antioxidant potential is a known characteristic of many phenolic compounds, but the substitution of hydroxyl groups with bulky benzyloxy groups in this compound would likely alter this activity, warranting specific investigation.

Direct experimental data on the anti-inflammatory effects of this compound is not available. However, its precursor, 2,4-dihydroxybenzaldehyde (DHD), has demonstrated significant anti-inflammatory activity. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, DHD suppressed the production of nitric oxide (NO) and the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) biomolther.org. DHD also showed in vivo anti-inflammatory activity in mouse models biomolther.org. It is important to note that the replacement of the free hydroxyl groups in DHD with benzyloxy groups to form this compound could substantially modify these biological effects.

| Compound | Concentration (µM) | Effect on NO Production | Effect on iNOS Expression | Effect on COX-2 Expression |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde (DHD) | 10 - 300 | Suppressed | Suppressed | Suppressed |

There are no studies that directly test the activity of this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. However, research into related chemical structures suggests that the benzyloxybenzyl moiety is relevant for this activity. A study focused on developing selective PPARα agonists identified a "4-Benzyloxy-benzylamino" chemotype as a promising lead for creating potent and isoform-selective compounds nih.gov. PPARs are key regulators of metabolism and inflammation, and agonism of the PPARα isoform, in particular, has been shown to ameliorate inflammation and vascular leakage in models of retinal disease nih.gov. The presence of benzyloxy groups on a benzyl (B1604629) scaffold in these active compounds suggests that this compound could serve as a foundational structure for designing novel PPAR agonists.

Future Directions and Emerging Research Avenues

Exploration of Advanced Catalytic Systems for Synthesis

The conventional synthesis of 2,4-Bis(benzyloxy)benzaldehyde typically involves the Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde (B120756) is alkylated with benzyl (B1604629) halide in the presence of a base like potassium carbonate. smolecule.com While effective, this method can be optimized in terms of efficiency, environmental impact, and reaction conditions. Future research is increasingly focused on advanced catalytic systems that align with the principles of green chemistry. misericordia.edu

Key areas of exploration include:

Phase-Transfer Catalysis (PTC): This technique can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the benzyl halide). tcichemicals.comchemijournal.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can enable reactions under milder conditions, reduce the need for harsh solvents, and simplify work-up procedures. tcichemicals.comcrdeepjournal.org

Heterogeneous Catalysis: Employing solid catalysts, such as zeolites (e.g., H-beta zeolite), offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and the possibility of solvent-free reaction conditions. This approach moves towards more sustainable and atom-economical synthetic strategies.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times compared to conventional heating methods for the benzylation of 2,4-dihydroxybenzaldehyde. This rapid, uniform heating can lead to improved yields and cleaner reaction profiles.

| Catalytic System | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Conventional (Base-mediated) | Well-established, reliable method. | Standard synthesis via alkylation of 2,4-dihydroxybenzaldehyde. | smolecule.com |

| Phase-Transfer Catalysis (PTC) | Milder conditions, improved rates, easier work-up, reduced solvent use. | Facilitating the reaction between the dihydroxybenzaldehyde and benzyl halide. | tcichemicals.comchemijournal.com |

| Heterogeneous Catalysis (e.g., Zeolites) | Catalyst recyclability, solvent-free conditions, high selectivity. | Benzylation of the phenolic hydroxyl groups. | |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Accelerating the benzylation step. |

Development of Novel Derivatives with Enhanced Biological Specificity

The benzyloxybenzaldehyde scaffold is a promising starting point for the development of new therapeutic agents. nih.gov Research has already demonstrated that derivatives of this structure exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. nih.govnih.govnih.govmdpi.com Future work will likely focus on designing and synthesizing novel derivatives with improved potency and selectivity for specific biological targets.

Key Research Findings and Future Directions:

Anticancer Activity: Derivatives of benzyloxybenzaldehyde have shown significant activity against cancer cell lines like HL-60 (human leukemia). nih.gov The mechanism of action for some of these compounds involves inducing apoptosis and causing a loss of mitochondrial membrane potential. nih.gov A recent study found that certain benzyloxybenzaldehyde derivatives are potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. nih.govmdpi.com This suggests a clear path for designing new derivatives that specifically target ALDH1A3 or other cancer-related enzymes.

Antimicrobial Properties: Benzaldehyde and its derivatives are known to have broad-spectrum antimicrobial effects against both bacteria and fungi. nih.govorientjchem.org The mechanism often involves the disruption of the microbial cell membrane. nih.gov Future research could involve creating derivatives of this compound with modified substituents on the benzyl or benzaldehyde rings to enhance their interaction with microbial targets and improve their efficacy against drug-resistant strains. nih.govfrontiersin.org

Enzyme Activation/Inhibition: Analogues of benzyloxybenzaldehyde have been identified as novel activators of adenylyl cyclase, an important enzyme in cell signaling, with activity comparable to forskolin. nih.gov This opens up possibilities for developing derivatives that can modulate cellular cAMP levels for therapeutic purposes. Conversely, other derivatives act as potent enzyme inhibitors, as seen with ALDH1A3. nih.govmdpi.com This dual potential allows for the targeted design of molecules that can either activate or inhibit specific enzymes based on subtle structural modifications.

| Biological Activity | Specific Target/Mechanism | Example Derivative Class | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis in HL-60 cells; ALDH1A3 inhibition. | Substituted 2-(benzyloxy)benzaldehydes. | nih.govnih.govmdpi.com |

| Antimicrobial | Disruption of cell membranes; inhibition of bacterial and fungal growth. | Chalcones from benzyloxybenzaldehydes; polymers with immobilized benzaldehydes. | nih.govorientjchem.org |

| Enzyme Activation | Activation of adenylyl cyclase, increasing cAMP levels. | Benzyloxybenzaldehyde analogues. | nih.gov |

Application in Supramolecular Assemblies and Nanomaterials

The rigid structure and potential for intermolecular interactions make this compound and its derivatives attractive building blocks for materials science. smolecule.com Their applications in liquid crystals, organic electronics, and polymers are emerging areas of research.

Liquid Crystals: The core structure of this compound has been used to synthesize Schiff-base derivatives that exhibit liquid crystalline properties. koyauniversity.orgresearchgate.net By reacting the aldehyde with various anilines, researchers can create molecules whose shape and intermolecular forces allow them to form ordered mesophases (e.g., nematic and smectic phases). koyauniversity.orgresearchgate.net Future work could explore modifications to the benzyloxy side chains and the aniline (B41778) component to fine-tune the transition temperatures and types of liquid crystal phases for applications in electronic displays. smolecule.comkoyauniversity.org

Organic Light-Emitting Diodes (OLEDs): this compound has been investigated as a potential host material in the development of OLEDs. smolecule.com The aromatic nature of the molecule allows it to support the electronic processes necessary for light emission. Further research could focus on creating derivatives with tailored electronic properties to improve the efficiency, color purity, and lifespan of OLED devices.

Polymers and Nanomaterials: As a difunctional monomer (after conversion of the aldehyde), this compound can be used in the synthesis of polymers like polyesters and polyamides. smolecule.com The bulky benzyloxy groups can influence the polymer's properties, such as thermal stability and solubility. Furthermore, the specific geometry and potential for C-H···O and C-H···π interactions could be exploited in the design of self-assembling systems, leading to the formation of ordered supramolecular structures or nanomaterials. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Design

The complexity of designing molecules with specific biological activities and optimal synthetic routes presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern medicinal chemistry and can be applied to accelerate the development of novel drugs based on the this compound scaffold.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By training these models on large datasets of known active compounds, it is possible to generate novel derivatives of this compound that are predicted to have high binding affinity for a specific biological target, such as a cancer-related enzyme. nih.gov

Predictive Modeling: AI can predict the pharmacological properties (e.g., activity, toxicity, ADME - absorption, distribution, metabolism, and excretion) of virtual compounds before they are synthesized. mdpi.com This allows researchers to screen vast virtual libraries of potential this compound derivatives and prioritize the most promising candidates for synthesis, saving considerable time and resources. mdpi.com

Computer-Aided Synthesis Planning (CASP): Retrosynthesis AI tools can propose viable and efficient synthetic routes for target molecules. For complex derivatives of this compound, these tools can identify the best starting materials and reaction conditions, potentially highlighting novel or more efficient pathways than those conceived by traditional analysis. This can also help in optimizing reactions by predicting the best catalysts and conditions, linking back to the goals outlined in section 7.1.

Compound Index

| Compound Name |

|---|

| This compound |

| 2,4-dihydroxybenzaldehyde |

| Benzyl halide |

| Potassium carbonate |

| 2-(benzyloxy)benzaldehyde |

| Forskolin |

| Aniline |

| Polyester |

| Polyamide |

Q & A

What are the standard synthetic routes for 2,4-Bis(benzyloxy)benzaldehyde, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves selective benzyl protection of hydroxyl groups on a benzaldehyde precursor. A general method includes reacting 2,4-dihydroxybenzaldehyde with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce benzyloxy groups. Optimization involves controlling stoichiometry (2:1 benzyl halide to dihydroxybenzaldehyde), temperature (60–80°C), and reaction time (12–24 hours) to minimize side reactions like over-alkylation . For multi-step syntheses, orthogonal protecting groups (e.g., tert-butyldimethylsilyl) may be used to enhance regioselectivity .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for benzyl groups, aldehyde proton at δ ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈O₃: calculated 318.1256, observed 318.1259) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., weak C–H···O bonds in crystal packing) .

| Technique | Key Data | Limitations |

|---|---|---|

| ¹H NMR | Aromatic and aldehyde proton shifts | Overlapping signals in complex mixtures |

| HRMS | Exact mass confirmation | Requires pure samples |

| X-ray | 3D structure elucidation | Single-crystal availability |

How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Focus

Molecular docking and structure-activity relationship (SAR) studies assess interactions with biological targets (e.g., DNA or enzymes). For example:

- Docking Simulations : Evaluate binding affinity to DNA grooves (e.g., ΔG values < −7 kcal/mol suggest strong intercalation) .

- SAR Insights : Derivatives with electron-withdrawing groups (e.g., nitro) enhance DNA-binding via electrostatic interactions, while bulky substituents reduce accessibility .

What strategies resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus

Contradictions (e.g., NMR vs. X-ray data) arise from dynamic effects (e.g., solvent polarity, tautomerism). Mitigation strategies:

- Variable-Temperature NMR : Identifies conformational flexibility (e.g., aldehyde proton exchange broadening at 25°C vs. sharpening at −40°C) .

- DFT Calculations : Compare experimental and theoretical NMR shifts to validate proposed structures .

- Complementary Techniques : Use IR to confirm carbonyl stretches (~1700 cm⁻¹) and GC-MS for purity checks .

What challenges arise in designing multi-step syntheses involving benzyloxy protective groups?

Advanced Research Focus

Challenges include:

- Deprotection Selectivity : Benzyl groups require harsh conditions (e.g., H₂/Pd-C), risking aldehyde oxidation. Alternatives: Photocatalytic debenzylation under mild conditions .

- Steric Hindrance : Bulky benzyl groups slow reaction kinetics (e.g., SN2 reactions). Optimize solvent polarity (e.g., DMF > THF) to enhance nucleophilicity .